5-(Hydroxymethyl)picolinamide
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Overview
Description
5-(Hydroxymethyl)picolinamide is an organic compound with a pyridine ring substituted with a hydroxymethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)picolinamide typically involves the reaction of 2-pyridinecarboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 5-(hydroxymethyl)-2-pyridinecarboxylic acid: This is achieved by reacting 2-pyridinecarboxylic acid with formaldehyde in the presence of a catalyst.
Conversion to this compound: The intermediate product is then reacted with ammonia to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the product. Catalysts and reaction conditions are optimized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-carboxy-2-pyridinecarboxamide
Reduction: 5-(aminomethyl)-2-pyridinecarboxamide
Substitution: Various substituted pyridinecarboxamides, depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)picolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl and carboxamide groups play a crucial role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)furfural: A compound with a furan ring instead of a pyridine ring.
2,5-diformylfuran: Another furan derivative with two formyl groups.
5-(chloromethyl)furfural: A halogenated derivative of 5-(hydroxymethyl)furfural.
Uniqueness
5-(Hydroxymethyl)picolinamide is unique due to its pyridine ring, which imparts different chemical and biological properties compared to furan derivatives
Properties
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-2-1-5(4-10)3-9-6/h1-3,10H,4H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORTZMDIRWCHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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